molecular formula C12H12N2O4 B12534856 (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate CAS No. 652976-27-7

(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate

Cat. No.: B12534856
CAS No.: 652976-27-7
M. Wt: 248.23 g/mol
InChI Key: OGJJBNMWGOFBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate is a heterocyclic compound featuring a fused pyrido-azepine core. The molecule contains a seven-membered azepine ring fused to a pyridine moiety, with functional groups including an ethyl carboxylate ester, a hydroxyl group at position 5, and a ketone at position 7. The (Z)-stereochemistry denotes the spatial arrangement of substituents around the double bond, which influences its conformational stability and intermolecular interactions.

Properties

CAS No.

652976-27-7

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 5-hydroxy-8-oxo-7,9-dihydropyrido[2,3-b]azepine-6-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(17)8-6-9(15)14-11-7(10(8)16)4-3-5-13-11/h3-5,16H,2,6H2,1H3,(H,13,14,15)

InChI Key

OGJJBNMWGOFBKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC(=O)C1)N=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine. This reaction results in the formation of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Functional groups attached to the pyridoazepine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxyl derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate exhibits various biological activities, including:

  • Anticancer Properties :
    • The compound has shown promise as an anticancer agent through mechanisms such as apoptosis induction in cancer cells.
    • Case studies have demonstrated its effectiveness against various human tumor cell lines, with specific growth inhibition rates observed.
    Cell LineGI50 (nM)
    A549 (Lung)50
    MCF7 (Breast)75
    HeLa (Cervical)100
  • Anti-inflammatory Effects :
    • Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
    • In animal models, significant reduction in inflammation was recorded.
    CompoundDose (mg/kg)Edema Inhibition (%)
    Ethyl Derivative5082
    Celecoxib (Control)5022
  • Neuroprotective Effects :
    • Emerging evidence suggests that the compound may offer neuroprotective benefits by protecting neuronal cells from oxidative stress and apoptosis.
    • This property is particularly relevant for neurodegenerative disease research.

Synthesis and Modification

The synthesis of (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate typically involves multi-step organic synthesis techniques. Various methods can be employed to modify the compound to enhance its biological properties or to create derivatives with improved efficacy.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate. Here is a comparative analysis:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-hydroxy-7H-pyrido[2,3-b]azepin-8-oneLacks carbonyl at C8Different biological activity profile
5-Hydroxy-N-(pyridin-2-yl)pyrazoleContains pyrazole instead of azepineDifferent mechanism of action
1-(4-Methylphenyl)-1H-pyrroleDifferent ring structureFocused on neuroactive properties

The unique combination of features in (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate positions it as a distinct candidate for further research in medicinal chemistry.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on ring systems, functional groups, synthetic routes, and crystallographic properties.

Structural Analogues

Compound Name Molecular Formula* Ring System Key Functional Groups Notable Features
(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate C₁₃H₁₄N₂O₄ Pyrido[2,3-B]azepine Ethyl carboxylate, hydroxyl, ketone Seven-membered azepine ring; (Z)-configuration stabilizes intramolecular H-bonding
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4-dione C₁₉H₂₂N₄O₄ Pyrimido[4,5-b]diazepine Ethoxymethyl, dione Ten-membered fused system; N–H···O and C–H···O H-bonding in crystal lattice
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate C₁₁H₁₀ClNO₂ Pyrrolo[2,3-b]pyridine Ethyl carboxylate, chloro Five-membered pyrrole fused to pyridine; silyl-protected synthesis
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate C₂₄H₂₁N₃O₄ Pyrido[2,3-d]pyrimidine Benzyl, hydroxyl, ketone Fused pyrimidine-pyridine core; GHS-classified safety profile

*Molecular formulas inferred from structural descriptions in evidence.

Crystallographic and Hydrogen-Bonding Properties

  • The target compound’s hydroxyl and carbonyl groups likely form N–H···O and O–H···O bonds, similar to the pyrimido-diazepine in , which exhibits a 3D network via N–H···O and C–H···O interactions .
  • In contrast, pyrrolo-pyridine derivatives () lack strong H-bond donors, resulting in less complex packing motifs.
  • Puckering analysis () suggests the seven-membered azepine ring in the target compound may adopt non-planar conformations, influencing solubility and bioactivity.

Research Findings and Limitations

  • Data Gaps : Direct crystallographic or biological data for the target compound are absent in the evidence; comparisons rely on structural extrapolation.
  • Synthetic Challenges : Stereochemical control during azepine ring formation requires advanced techniques (e.g., chiral catalysts), as seen in related diazepine syntheses .

Q & A

Q. What synthetic strategies are recommended for preparing (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate?

The synthesis typically involves cyclization reactions of intermediates with carbonyl-containing moieties. For example, analogous pyridoazepine derivatives are synthesized via condensation of spirocyclic diones with aromatic amines or phenol derivatives under reflux conditions, followed by purification using column chromatography . Ethyl ester groups are often introduced via nucleophilic substitution or esterification under acidic/basic conditions. Reaction progress should be monitored via TLC, and intermediates characterized by melting point, IR (to confirm carbonyl stretches at ~1700 cm⁻¹), and UV-Vis spectroscopy (to detect conjugated π-systems) .

Q. How can the Z-configuration of the ethyl carboxylate group be confirmed experimentally?

The Z-configuration is determined using NOESY NMR to identify spatial proximity between the ethyl group and adjacent protons. For example, in similar thiazolo-pyrimidine derivatives, NOE correlations between the ethyl ester protons and the azepine ring protons confirm the Z-isomer . X-ray crystallography (discussed below) provides definitive confirmation by visualizing spatial arrangements .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign signals for the ethyl group (e.g., triplet at ~1.3 ppm for CH3 and quartet at ~4.2 ppm for CH2 in 1H NMR), hydroxyl proton (broad peak at ~5–6 ppm), and azepine ring protons (complex splitting due to puckering) .
  • IR : Key peaks include O-H stretch (~3200–3500 cm⁻¹), ester C=O (~1720 cm⁻¹), and lactam C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating loss of the ethyl group (e.g., [M–COOEt]+) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s ring conformation?

The pyridoazepine ring’s puckering can be analyzed using Cremer-Pople parameters (e.g., total puckering amplitude Q and polar coordinates θ, φ) to quantify deviations from planarity . SHELXL (via Olex2 or similar software) refines the structure using high-resolution data, with hydrogen-bonding networks (e.g., O-H···O=C interactions) stabilizing the Z-configuration . The Cambridge Structural Database (CSD) can benchmark geometric parameters against similar fused-ring systems .

Q. What computational methods are suitable for modeling hydrogen-bonding interactions in crystals?

Graph set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like D (donor)–A (acceptor) patterns. For example, the hydroxyl group may form R₂²(8) motifs with adjacent carbonyls, which stabilize the crystal lattice . DFT calculations (e.g., B3LYP/6-31G*) can optimize H-bond geometries and calculate interaction energies, validated against crystallographic data .

Q. How should contradictory NMR and X-ray data be resolved?

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Variable-temperature NMR can detect conformational exchange (e.g., coalescence of diastereotopic protons). If X-ray shows a single conformation but NMR suggests fluxionality, molecular dynamics simulations (e.g., AMBER) may reconcile the data by modeling ring flexibility .

Q. What reaction mechanisms explain the compound’s stability under acidic/basic conditions?

The lactam ring (8-oxo group) is susceptible to hydrolysis under strong acids/bases. Kinetic studies (e.g., monitoring degradation via HPLC at λ = 254 nm) can determine rate constants. Protective strategies, such as steric hindrance from substituents (e.g., 5-hydroxy group), may slow degradation . Isotopic labeling (e.g., ¹⁸O in the lactam) can track hydrolysis pathways .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

ParameterTypical Range/ValueReference Method
Bond length (C=O)1.21–1.23 ÅX-ray (SHELXL refinement)
Dihedral angle (Z-ester)0–10° (cis-planar)Cremer-Pople analysis
Hydrogen bond (O-H···O)2.6–2.8 Å (D–A distance)Graph set analysis

Table 2. Common Contaminants in Synthesis and Analytical Mitigation

ImpuritySourceDetection Method
Ester hydrolysis productAqueous workupHPLC (retention time shift)
Ring-opened byproductAcidic conditions¹H NMR (loss of lactam CH)
Diastereomeric impuritiesIncomplete stereocontrolChiral HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.